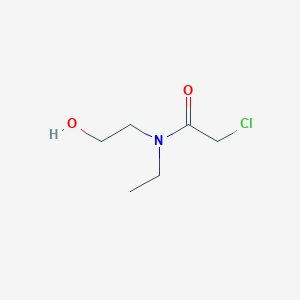
(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that belongs to the class of pyrrolidine carboxylic acids.
Applications De Recherche Scientifique
(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid has potential applications in various fields of scientific research. It has been studied for its potential use as a building block in the synthesis of various bioactive compounds. It has also been studied for its potential use as a ligand in the synthesis of metal complexes. In addition, (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid has been studied for its potential use in the development of new drugs.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to the modulation of various biochemical pathways, which can have a wide range of physiological effects.
Biochemical and Physiological Effects:
(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. It has also been shown to have antioxidant properties, which can be useful in the prevention of various oxidative stress-related diseases. In addition, (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid has been shown to have neuroprotective properties, which can be useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid in lab experiments include its high yield and purity, as well as its potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid. One direction is the further study of its mechanism of action and its potential applications in the development of new drugs. Another direction is the study of its potential applications in the development of new materials, such as polymers and nanoparticles. In addition, the study of its potential applications in the field of catalysis is also an area of interest for future research.
Conclusion:
In conclusion, (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral molecule that has potential applications in various fields of scientific research. Its synthesis method is well-established, and its yield and purity are generally high. The compound has been shown to have various biochemical and physiological effects, and its mechanism of action is still being studied. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid, which can potentially lead to the development of new drugs, materials, and catalytic systems.
Propriétés
IUPAC Name |
(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-5-8-3-1-2-4-9(8)10-6-14-7-11(10)12(15)16/h1-4,10-11,14H,6-7H2,(H,15,16)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZBMIWAIOOPFC-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















